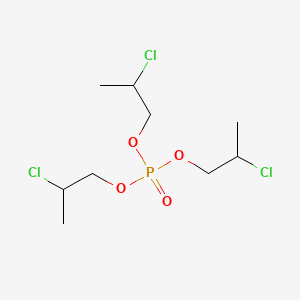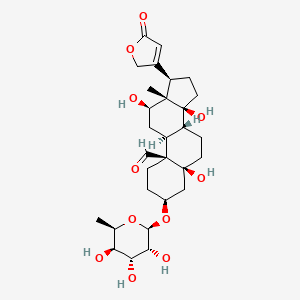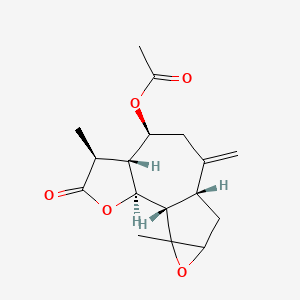
2,6-Dichlorostyrene
Overview
Description
2,6-Dichlorostyrene is an organic compound with the molecular formula C8H6Cl2. It is a derivative of styrene, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichlorostyrene can be synthesized through various methods. One common method involves the dehydrohalogenation of 2,6-dichlorophenylethyl chloride using a strong base such as potassium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the chlorination of styrene followed by dehydrochlorination. The process involves the use of chlorine gas and a catalyst to achieve the chlorination, followed by the removal of hydrogen chloride to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorostyrene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions or amines.
Polymerization: It can undergo polymerization to form poly(this compound), which has applications in materials science.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products like 2,6-dihydroxy-styrene or 2,6-diamino-styrene can be formed.
Polymers: Poly(this compound) is a significant product with unique properties.
Scientific Research Applications
2,6-Dichlorostyrene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Materials Science: The polymers derived from this compound are used in photonics and optical coatings due to their unique refractive index properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2,6-dichlorostyrene primarily involves its reactivity due to the presence of the vinyl group and the electron-withdrawing chlorine atoms. These features make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or polymerization .
Comparison with Similar Compounds
2,4-Dichlorostyrene: Another dichlorinated derivative of styrene, differing in the positions of the chlorine atoms.
2,6-Dichlorotoluene: Similar structure but with a methyl group instead of the vinyl group.
Uniqueness: 2,6-Dichlorostyrene is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the properties of the polymers derived from it. This makes it particularly valuable in applications requiring specific refractive index properties .
Properties
IUPAC Name |
1,3-dichloro-2-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCVRMIJBXTMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30350-14-2 | |
| Record name | Poly(2,6-dichlorostyrene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30350-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7073141 | |
| Record name | 2,6-Dichlorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28469-92-3 | |
| Record name | 2,6-Dichlorostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28469-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichlorostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028469923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28469-92-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dichlorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichlorostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLOROSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXL6EU26UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,6-Dichlorostyrene influence its ability to form copolymers?
A1: The presence of chlorine atoms at the 2 and 6 positions of the styrene ring in this compound introduces steric hindrance. [] This steric effect influences its reactivity during copolymerization reactions. For instance, compared to styrene, this compound copolymerizes with butadiene at a slower rate. [] Furthermore, when copolymerized with maleic anhydride and its derivatives, this compound tends to form alternating copolymers, indicating a preference for cross-propagation rather than homopolymerization. [] This alternating arrangement is attributed to the formation of charge-transfer complexes between the monomers. []
Q2: What are the thermal properties of polymers incorporating this compound?
A2: Copolymers incorporating this compound generally exhibit enhanced thermal stability compared to their corresponding homopolymers. [, ] For example, while homopolymers of chlorinated styrenes decompose via a one-step mechanism, their copolymers with maleic anhydride demonstrate a two-step decomposition process, suggesting higher thermal resistance. [] This improved thermal stability is valuable for applications requiring materials capable of withstanding elevated temperatures.
Q3: What insights into the molecular structure of this compound have been gained through computational chemistry?
A3: Computational studies utilizing MP2 and DFT levels of theory with various basis sets reveal that this compound adopts a nonplanar geometry. [] This nonplanarity arises from the steric repulsion between the bulky chlorine atoms and the hydrogen atoms on the vinyl group. [] Furthermore, theoretical calculations of the vinyl-phenyl torsion barrier provide insights into the energetic factors governing the molecule's conformational preferences. []
Q4: Are there any analytical methods used to study this compound and its copolymers?
A4: Several analytical techniques are employed to characterize this compound and its copolymers. Gas chromatography proves effective in determining the presence and concentration of this compound isomers in workplace air. [] For analyzing copolymers, techniques like chlorine content analysis are used to determine the copolymer composition and reactivity ratios of the monomers. [] Additionally, thermogravimetric analysis is employed to investigate the thermal stability of the resulting polymers. [, ]
Q5: How does the presence of complexing agents affect the copolymerization behavior of this compound?
A5: Research indicates that the presence of complexing agents, such as ZnCl2 or AlCl3, can significantly influence the reactivity ratios of this compound during copolymerization. [] Specifically, when copolymerized with monomers that do not form complexes with these agents, such as this compound itself, the reactivity ratio of this compound (r2) generally decreases. [] This altered reactivity is attributed to the influence of complexing agents on the reactivity of the propagating radicals. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1196970.png)


